Product packaging for 3-Chloro-2-mercaptobenzonitrile(Cat. No.:CAS No. 38244-28-9)

3-Chloro-2-mercaptobenzonitrile

Cat. No.: B2621809
CAS No.: 38244-28-9
M. Wt: 169.63
InChI Key: XUBDWZBNGLESRR-UHFFFAOYSA-N
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Description

3-Chloro-2-mercaptobenzonitrile is a useful research compound. Its molecular formula is C7H4ClNS and its molecular weight is 169.63. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNS B2621809 3-Chloro-2-mercaptobenzonitrile CAS No. 38244-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBDWZBNGLESRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 Chloro 2 Mercaptobenzonitrile and Its Derivatives

Precursor-Based Synthesis Routes for 3-Chloro-2-mercaptobenzonitrile

The synthesis of this compound is often achieved through carefully designed routes that start from readily available precursors. These methods rely on the strategic manipulation of functional groups on the aromatic ring to achieve the desired substitution pattern.

Multi-Step Conversions from Aromatic Halides and Nitriles

A significant route for the synthesis of this compound involves a multi-step sequence starting from a difluoro-substituted aromatic nitrile. One established method begins with 3-chloro-2-fluorobenzonitrile (B1362877). chemicalbook.com This process is a prime example of nucleophilic aromatic substitution, followed by a reduction step.

The synthesis proceeds in two main stages:

Nucleophilic Aromatic Substitution: The precursor, 3-chloro-2-fluorobenzonitrile, is reacted with a sulfur nucleophile, typically sodium sulfide (B99878) (Na₂S). The reaction is conducted in an aprotic polar solvent like N,N-dimethyl-formamide (DMF) under an inert atmosphere. The highly electronegative fluorine atom at the C-2 position is a better leaving group than the chlorine atom at C-3, allowing for a regioselective substitution. chemicalbook.com

Reduction: The intermediate disulfide, formed from the initial reaction, is then subjected to a reduction step. This is commonly achieved using a reducing agent such as zinc dust in the presence of an acid, like hydrochloric acid (HCl), to yield the final this compound product. chemicalbook.com

A typical procedure achieves a high yield, demonstrating the efficiency of this multi-step pathway. chemicalbook.com

Table 1: Multi-Step Synthesis of this compound from 3-chloro-2-fluorobenzonitrile

Step Starting Material Reagents Solvent Conditions Product Yield
1 3-chloro-2-fluorobenzonitrile Sodium sulfide (Na₂S) N,N-dimethyl-formamide (DMF) 20°C, 1 hour, Argon atmosphere Intermediate disulfide -

Direct Thiolation and Cyanation Approaches

Direct thiolation involves the introduction of a thiol group onto an aromatic ring that already contains the chloro and cyano functionalities, or precursors thereof. A common strategy involves the reaction of dihalogenated benzonitriles with a sulfur source. For instance, 2,6-dihalogenobenzonitriles can be reacted with an alkali metal sulfide, such as sodium sulfide, in an aprotic polar solvent like N-methylpyrrolidone or dimethyl sulfoxide (B87167). google.com This reaction proceeds via nucleophilic aromatic substitution, where one of the halogen atoms is displaced by the sulfide ion. The reaction temperature is typically controlled between 0°C and 150°C. google.com

Subsequent acidification of the reaction mixture precipitates the desired 2-mercapto-6-halogenobenzonitrile. google.com This method can yield the product in high percentages, often exceeding 90%. google.com While this example yields a regioisomer, the principle of direct thiolation of a dihalogenated precursor is a key strategy in this class of compounds.

Another approach, though less direct for the title compound, involves the diazotization of an aminobenzonitrile followed by reaction with a xanthate and subsequent hydrolysis, a method used for preparing 4-mercaptobenzonitrile. google.com

Chemo- and Regioselective Synthesis Techniques

Chemo- and regioselectivity are critical for the successful synthesis of asymmetrically substituted molecules like this compound. These principles ensure that reactions occur at the desired functional group and position on the aromatic ring.

Regioselectivity is clearly demonstrated in the synthesis from 3-chloro-2-fluorobenzonitrile. chemicalbook.com The substitution reaction with sodium sulfide specifically targets the C-2 position (bearing the fluorine atom) over the C-3 position (bearing the chlorine atom). This selectivity is governed by the electronic properties of the aromatic ring and the nature of the leaving groups; the greater electron-withdrawing effect and lability of the fluorine atom activate its position for nucleophilic attack.

Chemoselectivity , the selective reaction of one functional group in the presence of others, is also crucial. For example, in more complex syntheses of related heterocyclic compounds, palladium-catalyzed reactions like the Buchwald-Hartwig amination are employed to selectively form C-N bonds without disturbing other reactive sites on the molecule. nih.govresearchgate.netburleylabs.co.uk Such catalytic systems allow for precise control over bond formation, which is a cornerstone of modern organic synthesis. The development of these selective techniques is vital for creating complex molecules, including various derivatives of benzonitriles. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly integrated into the synthesis of specialty chemicals. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

Solvent-Free and Aqueous Medium Reactions

A key goal of green chemistry is to replace volatile and often toxic organic solvents with more environmentally benign alternatives, such as water. mdpi.com While many traditional syntheses of benzonitrile (B105546) derivatives employ organic solvents like DMF or N-methylpyrrolidone, chemicalbook.comgoogle.com steps within the synthesis or work-up can be adapted to use aqueous media.

Catalytic and Biocatalytic Methodologies

Catalysis is a fundamental pillar of green chemistry, offering pathways with higher atom economy and lower energy requirements. mdpi.com In the synthesis of functionalized aromatic compounds, transition metal catalysts, particularly palladium, are frequently used. For instance, the reduction of a nitro group to an amine, a common step in the synthesis of many aromatic intermediates, can be efficiently carried out by catalytic hydrogenation using palladium on carbon (Pd/C). semanticscholar.org This method is cleaner and more efficient than using stoichiometric reducing agents.

While specific biocatalytic methods for this compound are not widely reported, the broader field of biocatalysis is rapidly advancing. Enzymes are being developed for a range of chemical transformations on aromatic rings, offering high selectivity under mild, aqueous conditions. The principles of using catalysts to drive reactions efficiently and selectively are central to developing greener synthetic routes for complex molecules. mdpi.comresearchgate.net

Atom Economy and Waste Minimization in Synthetic Pathways

The principles of green chemistry, particularly atom economy and waste minimization, are crucial in the modern synthesis of chemical compounds. Atom economy assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient and generate less waste compared to substitutions and eliminations.

A documented synthesis of this compound begins with 3-chloro-2-fluorobenzonitrile. chemicalbook.com This reaction is a nucleophilic aromatic substitution (SNAr), where a sulfide reagent replaces the fluorine atom. chemicalbook.comwikipedia.org SNAr reactions are a common method for introducing nucleophiles to aromatic rings, especially when the ring is activated by electron-withdrawing groups like the nitrile (-CN) and chloro (-Cl) groups present in the substrate. wikipedia.orgmasterorganicchemistry.com

The general pathway can be described as:

Step 1: Thiolation. 3-chloro-2-fluorobenzonitrile reacts with a sulfur source like sodium sulfide (Na₂S) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com This step proceeds via an addition-elimination mechanism, forming a disulfide intermediate. chemicalbook.comwikipedia.org The primary byproduct in this stage is sodium fluoride (B91410) (NaF).

Step 2: Reduction. The intermediate disulfide is then reduced to the target mercaptan. A common method for this reduction involves using zinc dust in the presence of an acid, such as hydrochloric acid. chemicalbook.com

Strategies to improve the greenness of such syntheses could involve exploring catalytic methods that minimize stoichiometric waste. For example, replacing metal-based reducing agents with catalytic hydrogenation could offer a cleaner alternative, producing water as the primary byproduct.

Derivatization Strategies for this compound Analogues

The presence of two highly reactive functional groups, the mercapto (-SH) group and the nitrile (-CN) group, makes this compound a versatile scaffold for generating a wide array of chemical analogues.

Modification of the Mercapto Group (-SH)

The thiol group is a potent nucleophile, making it a prime site for various chemical modifications. libretexts.orgmsu.edu

Thioether Formation: Aryl thioethers are commonly synthesized through the nucleophilic substitution reaction of a thiol with an alkyl halide. researchgate.netmdpi.com The thiolate anion, readily formed from the thiol in the presence of a base, acts as an excellent nucleophile to displace a halide from an alkyl substrate. msu.edu This method is broadly applicable and allows for the introduction of diverse alkyl and functionalized chains onto the sulfur atom of this compound. For instance, reacting the thiol with various alkyl halides (R-X, where X is Cl, Br, I) in the presence of a suitable base would yield the corresponding thioether derivatives.

Table 1: General Reaction for Thioether Formation
Reactant 1Reactant 2ConditionsProduct
This compoundAlkyl Halide (R-X)Base (e.g., K₂CO₃, NaOH)3-Chloro-2-(alkylthio)benzonitrile

Disulfide Formation: Thiols can be readily oxidized to form disulfides (R-S-S-R). This transformation can be achieved using a variety of mild oxidizing agents. organic-chemistry.org Air oxidation, facilitated by a base in a solvent like DMF, is a green and efficient method. acs.orgresearchgate.netrsc.org This reaction would dimerize this compound to produce the corresponding disulfide, linking two molecules through a sulfur-sulfur bond.

Table 2: General Reaction for Disulfide Formation
ReactantConditionsProduct
This compoundOxidizing Agent (e.g., Air/Base, H₂O₂, I₂)Bis(2-cyano-6-chlorophenyl) disulfide

Thioester Synthesis: Thioesters are valuable synthetic intermediates. unibo.itnih.gov A standard method for their preparation involves the reaction of a thiol with an acylating agent, such as an acyl chloride or a carboxylic anhydride. chemrevlett.com For example, reacting this compound with an acyl chloride (R-COCl) in the presence of a base would yield the corresponding S-aryl thioester. Alternatively, direct condensation with a carboxylic acid using a dehydrating agent is also a viable route. researchgate.net

Sulfonamide Synthesis: The synthesis of aryl sulfonamides from aryl thiols is a multi-step process. nih.gov The thiol group must first be oxidized to a more reactive sulfonyl chloride (-SO₂Cl). nih.gov This can be achieved using strong oxidizing agents like chlorine in aqueous media. The resulting 3-chloro-2-(chlorosulfonyl)benzonitrile can then be reacted with a primary or secondary amine (R¹R²NH) to furnish the desired sulfonamide derivative. nih.govacs.org This two-step sequence allows for the introduction of a wide variety of amine functionalities.

Functionalization of the Nitrile Group (-CN)

The nitrile group, while less nucleophilic than the thiol, is an electrophilic center that can undergo addition reactions, providing another avenue for derivatization. openstax.orgyoutube.com

Imidate Synthesis: The Pinner reaction is a classic method for converting nitriles into imidates. nrochemistry.comwikipedia.org This reaction involves treating the nitrile with an alcohol in the presence of an anhydrous acid catalyst, typically hydrogen chloride gas. nih.govd-nb.info Reacting this compound with an alcohol (R-OH) under Pinner conditions would yield the corresponding imidate hydrochloride salt. These imidate salts are themselves versatile intermediates that can be hydrolyzed to esters or reacted with amines to form amidines. nrochemistry.comwikipedia.org

Table 3: General Reaction for Imidate Formation (Pinner Reaction)
Reactant 1Reactant 2ConditionsProduct
This compoundAlcohol (R-OH)Anhydrous HClAlkyl 3-chloro-2-mercaptobenzimidate hydrochloride

Amidrazone Synthesis: Amidrazones are compounds characterized by a C(=NR)N'R₂ structure and are typically synthesized from nitriles. One common pathway involves the reaction of the nitrile with hydrazine (B178648) or a substituted hydrazine. The reaction is often facilitated by first converting the nitrile to a more reactive intermediate, such as an imidoyl chloride, before the addition of the hydrazine. This functionalization transforms the nitrile group into a new heterocyclic precursor, opening pathways to a variety of nitrogen-containing ring systems.

Heterocyclic Annulation via Nitrile Transformations

The nitrile and mercapto functional groups of this compound serve as versatile handles for the construction of fused heterocyclic ring systems. The transformation of the nitrile group, in particular, opens pathways to a variety of annulated products. Annulation reactions can proceed through intramolecular cyclization following a modification of the nitrile or via intermolecular reactions where the nitrile participates directly.

For instance, the nitrile group can undergo reactions to form part of a new ring. A notable strategy involves the condensation of a related compound, 2-(2-chloro-acetylamino)benzothiazole-6-carboxylic acid, with hydrazine hydrate, which then reacts with aromatic aldehydes. mdpi.com The resulting intermediate can undergo dehydrative annulation with chloroacetyl chloride to yield a substituted 2-azetidinone, a four-membered heterocyclic ring. mdpi.com This demonstrates how functional groups adjacent to the aromatic ring can be elaborated and cyclized to build complex molecular architectures. While this example starts from a benzothiazole, the principles are applicable to derivatives of this compound, where the mercapto and a transformed nitrile group could be cyclized to form various sulfur- and nitrogen-containing heterocycles.

Aromatic Ring Substitutions and Functionalization

Functionalization of the aromatic core of this compound is governed by the electronic properties of its three substituents: the cyano (-CN) group, the mercapto (-SH) group, and the chloro (-Cl) group. In electrophilic aromatic substitution (EAS), substituents can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions on the benzene (B151609) ring. msu.edu

Activating Groups : These donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS. They typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Deactivating Groups : These withdraw electron density from the ring, making it less nucleophilic and slowing the reaction rate. Most deactivating groups direct incoming electrophiles to the meta position. libretexts.orgyoutube.com

The substituents on this compound have the following effects:

-SH (Mercapto) : An activating group and an ortho-, para-director.

-Cl (Chloro) : A deactivating group due to its inductive electron withdrawal, but it is an ortho-, para-director because its lone pairs can donate electron density through resonance. libretexts.org

-CN (Cyano) : A strongly deactivating group and a meta-director. libretexts.org

Directed Aromatic Functionalization

The regiochemical outcome of an electrophilic substitution on the this compound ring is determined by the interplay of these directing effects. The powerful activating and ortho-, para-directing mercapto group at position 2 would strongly favor substitution at position 5 (para to the -SH group). The cyano group at position 1 also directs incoming groups to the meta position, which is position 5. The chloro group at position 3 directs to its ortho (position 4) and para (position 6) positions. Given the strong activation and directing influence of the mercapto group, coupled with the concurring directional effect of the cyano group, electrophilic functionalization is most likely to occur at the C5 position.

Cross-Coupling Reactions on the Aromatic Ring

The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While traditional palladium catalysts are often used, systems based on more earth-abundant metals like nickel and iron are gaining prominence. nih.govnih.gov The C-Cl bond at position 3 can be targeted for coupling with a wide range of partners.

Below is a table of potential cross-coupling reactions for the functionalization of this scaffold.

Table 1: Potential Cross-Coupling Reactions for this compound

Reaction Name Coupling Partner Catalyst System (Typical) Potential Product
Suzuki Coupling Aryl/Vinyl Boronic Acid Pd(PPh₃)₄ + Base 3-Aryl/Vinyl-2-mercaptobenzonitrile
Sonogashira Coupling Terminal Alkyne PdCl₂(PPh₃)₂ + CuI + Base 3-Alkynyl-2-mercaptobenzonitrile
Buchwald-Hartwig Amination Amine (R₂NH) Pd Catalyst + Ligand + Base 3-(Dialkylamino)-2-mercaptobenzonitrile
Heck Coupling Alkene Pd(OAc)₂ + Ligand + Base 3-Vinyl-2-mercaptobenzonitrile

| Kumada Coupling | Grignard Reagent (R-MgBr) | Ni or Fe Catalyst | 3-Alkyl/Aryl-2-mercaptobenzonitrile |

This table presents potential transformations based on established cross-coupling methodologies.

Cycloaddition Reactions Involving the Benzonitrile Framework

The benzonitrile framework, specifically the carbon-nitrogen triple bond of the cyano group, can participate in cycloaddition reactions to form heterocyclic systems. The [3+2] cycloaddition is a particularly effective method for constructing five-membered rings. kingston.ac.uk In this type of reaction, a 1,3-dipole reacts with a dipolarophile (in this case, the nitrile group) to form a ring. mdpi.com

This strategy allows for the dual incorporation of new atoms into a pyrazole (B372694) core, for example, by reacting hydrazonoyl chlorides with fluorinated nitroalkenes. rsc.org For this compound, the nitrile group can react with various 1,3-dipoles. A classic example is the reaction with an azide (B81097), such as sodium azide, which leads to the formation of a tetrazole ring fused to the benzoyl scaffold. Another approach involves using nitrilimines, which can react with the nitrile to yield substituted 1,2,4-triazoles. mdpi.com These reactions provide a direct route to complex heterocyclic derivatives from the benzonitrile starting material.

Large-Scale and Industrial Synthesis Considerations for this compound

For the large-scale industrial production of this compound and its isomers, synthesis strategies must be cost-effective, efficient, and scalable. A key consideration is the choice of starting materials and reagents. A patented method for the synthesis of the related 2-mercapto-6-chlorobenzonitrile provides valuable insights. google.com This process involves the reaction of 2,6-dihalogenobenzonitriles with an alkali metal sulfide in an aprotic polar solvent. google.com This approach is advantageous because it is a single-step reaction that can be performed at normal pressure, avoids complex dehydration steps, and results in high yields. google.com

A laboratory-scale synthesis of this compound has been reported starting from 3-chloro-2-fluorobenzonitrile. chemicalbook.com This method involves nucleophilic aromatic substitution of the fluorine atom with sodium sulfide, followed by reduction of the resulting disulfide with zinc dust. chemicalbook.com

The table below summarizes key aspects of these industrially relevant synthetic routes.

Table 2: Industrial Synthesis Considerations

Starting Material Key Reagents Solvent Key Conditions Yield Reference
2,6-Dichlorobenzonitrile Sodium sulfide nonahydrate N-Methylpyrrolidone (NMP) 70°C 92.7% (for 2-mercapto-6-chlorobenzonitrile) google.com
2-Fluoro-6-chlorobenzonitrile Sodium sulfide nonahydrate N-Methylpyrrolidone (NMP) 40°C High (not specified) google.com

The data highlights the use of readily available di-halogenated precursors and alkali sulfides in polar aprotic solvents to achieve high-yield, selective synthesis suitable for scaling up.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Mercaptobenzonitrile

Nucleophilic Reactivity of the Mercapto Group in 3-Chloro-2-mercaptobenzonitrile

The mercapto group is the most prominent site for nucleophilic reactions in this compound. The sulfur atom, with its lone pairs of electrons, can be readily deprotonated to form a highly nucleophilic thiolate anion. This anion is a soft nucleophile, readily engaging in a variety of bond-forming reactions.

The thiolate anion derived from this compound is a potent nucleophile for S-alkylation reactions, readily reacting with alkyl halides to form the corresponding thioether derivatives. This transformation is a common strategy for introducing alkyl chains onto a sulfur atom. While specific studies on this compound are limited, the alkylation of structurally similar compounds, such as 2-mercaptobenzenesulfonamide derivatives, demonstrates this reactivity. In these reactions, the mercapto group is deprotonated by a base, and the resulting thiolate attacks the electrophilic carbon of an alkylating agent, such as a chalcone, leading to the formation of a new carbon-sulfur bond nih.gov.

Acylation of the mercapto group with acyl chlorides or anhydrides is also a feasible transformation, yielding thioesters. This reaction proceeds via nucleophilic acyl substitution, where the sulfur atom attacks the carbonyl carbon of the acylating agent. The presence of a non-nucleophilic base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Table 1: Representative Nucleophilic Substitution Reactions of the Mercapto Group Note: Data for the alkylation reaction is based on a structurally similar compound due to the lack of specific data for this compound.

Reaction TypeSubstrateReagent(s)ProductConditionsRef.
Alkylation4-Chloro-5-methyl-2-mercaptobenzenesulfonamideChalcone, 4-toluenesulfonic acid (PTSA)3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-...guanidineEthanol, Reflux nih.gov
AcylationThis compound (Hypothetical)Acetyl Chloride (CH₃COCl), TriethylamineS-(3-Chloro-2-cyanophenyl) ethanethioateInert Solvent-

The thiolate form of this compound can act as a Michael donor in conjugate addition reactions. This reaction involves the 1,4-addition of the nucleophilic sulfur to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. The driving force for this reaction is the formation of a stable carbon-sulfur bond. While the mercapto group makes the compound a suitable candidate for such transformations, specific studies detailing the participation of this compound in conjugate addition reactions are not extensively documented in the available literature. Generally, these reactions are facilitated by a base to generate the more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor.

The structure of this compound, featuring both a soft sulfur donor (mercapto group) and a nitrogen donor (nitrile group) in an ortho-relationship, makes it a potentially effective chelating ligand in coordination chemistry. Mercapto-containing ligands are known to form stable complexes with a variety of transition metals semanticscholar.orgresearchgate.netresearchgate.net. The ortho-cyano-aminothiophenolate (ocap) ligand, which is structurally analogous, demonstrates versatile coordination modes. It can act as a simple N,S-chelate to a single metal center or as a bridging ligand connecting multiple metal centers, sometimes utilizing the nitrile nitrogen for coordination rsc.orgrsc.org.

Given these precedents, this compound could coordinate to metal ions in several ways, including as a bidentate N,S-chelating ligand forming a stable five-membered ring with the metal center. Such coordination behavior is crucial in the design of metal-organic frameworks (MOFs) and other coordination polymers rsc.orgrsc.orgniscpr.res.in.

Table 2: Potential Coordination Modes of this compound as a Ligand

Coordination ModeDescriptionPotential Metal Ions
Monodentate (S-donor)The sulfur atom of the mercapto group coordinates to a single metal center.Soft metals (e.g., Ag(I), Hg(II), Pd(II))
Bidentate (N,S-chelate)Both the sulfur and the adjacent nitrile nitrogen coordinate to the same metal center, forming a chelate ring.Transition metals (e.g., Cu(II), Ni(II), Zn(II)) niscpr.res.in
Bridging (μ-S)The sulfur atom bridges two different metal centers.Various transition metals
Bridging (μ-N,S)The sulfur atom coordinates to one metal, while the nitrile nitrogen coordinates to another.Various transition metals

Electrophilic Reactivity and Aromatic Substitutions on the this compound Core

Electrophilic aromatic substitution (EAS) on the this compound ring is complex due to the competing directing effects of the three substituents. The reactivity of the ring is generally lowered by the presence of the electron-withdrawing chloro and nitrile groups ck12.org.

Mercapto Group (-SH): An activating, ortho, para-director.

Chloro Group (-Cl): A deactivating, ortho, para-director ck12.org.

Nitrile Group (-CN): A strongly deactivating, meta-director libretexts.orgchemistrysteps.com.

When multiple substituents are present, the most strongly activating group typically governs the position of further substitution masterorganicchemistry.com. In this case, the mercapto group is the most activating (or least deactivating) and would be expected to direct incoming electrophiles primarily to the position para to it (C5), with the ortho position (C1) being blocked. The chloro group directs to its para position (C6), while the nitrile group directs to its meta positions (C4 and C6). The combined influence suggests that the C5 and C6 positions are the most likely sites for electrophilic attack, with C5 being favored due to the stronger directing effect of the mercapto group.

Halogenation of aromatic compounds typically requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the halogen molecule and generate a potent electrophile wikipedia.orglibretexts.orgmasterorganicchemistry.com. Given the directing effects discussed, the bromination or chlorination of this compound would be predicted to yield primarily the 5-halo derivative.

Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) chemistrysteps.comnih.gov. For deactivated rings, harsher conditions such as increased temperature or the use of fuming nitric acid may be necessary chemistrysteps.com. Based on the directing group effects, nitration of this compound would most likely occur at the C5 position. However, specific experimental studies confirming the regioselectivity of halogenation or nitration on this particular molecule are not readily found in the surveyed literature.

Friedel-Crafts alkylation and acylation are fundamental electrophilic aromatic substitution reactions for forming carbon-carbon bonds with an aromatic ring msu.edu. However, these reactions have significant limitations. They are generally unsuccessful on aromatic rings that bear strongly deactivating substituents, such as nitro (-NO₂) or cyano (-CN) groups chemistrysteps.com. The presence of the strongly electron-withdrawing nitrile group on the this compound ring deactivates it towards electrophilic attack to such an extent that it will not undergo Friedel-Crafts reactions under standard conditions. The Lewis acid catalyst (e.g., AlCl₃) required for the reaction would likely coordinate with the lone pairs on the nitrogen and sulfur atoms, further deactivating the ring and inhibiting the reaction.

Radical Reactions and Polymerization Initiation by this compound

Thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations that involve the addition of a thiol across a double or triple bond, respectively wikipedia.orgresearchgate.net. These reactions can be initiated by radicals or catalyzed by bases. The radical-mediated reaction typically proceeds via a three-step mechanism: initiation, propagation, and termination. In the initiation step, a radical initiator generates a thiyl radical (RS•) from the thiol. The thiyl radical then adds to the alkene or alkyne in the propagation step, forming a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to yield the final product and regenerate a thiyl radical, thus continuing the chain reaction nih.gov.

The thiol group of this compound makes it a potential candidate for participation in thiol-ene and thiol-yne click chemistry. In these reactions, the mercapto group would add across an alkene or alkyne, respectively, to form a thioether linkage. This would provide a versatile method for the functionalization of this compound and for its incorporation into larger molecules and polymers. Despite this potential, no specific studies demonstrating the use of this compound in thiol-ene or thiol-yne reactions have been found in the reviewed scientific literature.

Click Reaction Type Reactants General Product Potential for this compound
Thiol-Ene Thiol + Alkene Thioether The mercapto group could add across a C=C bond.
Thiol-Yne Thiol + Alkyne Vinyl sulfide (B99878) The mercapto group could add across a C≡C bond.
This table illustrates the general principles of thiol-ene and thiol-yne reactions and the theoretical participation of this compound.

While there is no direct evidence of this compound acting as a polymerization initiator, thiols, in general, can act as chain transfer agents in radical polymerizations. Furthermore, certain thiol-containing compounds can be part of initiating systems. For example, some heterocyclic mercapto compounds can act as co-initiators in radical polymerization researchgate.net. However, specific research on the role of this compound as a polymerization initiator is not available.

Advanced Structural Elucidation and Spectroscopic Analysis in 3 Chloro 2 Mercaptobenzonitrile Research

X-ray Crystallography of 3-Chloro-2-mercaptobenzonitrile and its Co-crystals/Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. libretexts.org The application of this technique to this compound, its derivatives, or its co-crystals would provide unequivocal proof of its chemical structure and offer deep insights into its solid-state behavior. Co-crystallization, the process of forming a crystalline structure containing two or more different molecules in a stoichiometric ratio, is a valuable strategy for obtaining high-quality crystals of compounds that are otherwise difficult to crystallize on their own. compoundchem.com

Molecular Conformation and Intermolecular Interactions

X-ray crystallography would precisely determine the molecular conformation of this compound, defining the bond lengths, bond angles, and torsion angles within the molecule. This includes the planarity of the benzonitrile (B105546) ring and the orientation of the chloro and mercapto substituents relative to the ring and to each other.

Furthermore, the analysis would reveal the landscape of intermolecular interactions that govern the crystal packing. These non-covalent interactions, such as halogen bonds (C-Cl···X), hydrogen bonds (S-H···N or S-H···S), and π-π stacking interactions between aromatic rings, are critical in dictating the physical properties of the solid material. nmrdb.orgyoutube.com In related chlorinated compounds, short Cl⋯Cl and Cl⋯H interactions have been observed to play a significant role in the crystal lattice. organicchemistrydata.org For instance, the crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide reveals how weak C—H⋯O hydrogen bonds link molecules into chains. caspre.ca

Polymorphism and Solid-State Structural Analysis

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. X-ray diffraction is the primary tool for identifying and characterizing different polymorphic forms. A systematic study of this compound under various crystallization conditions (e.g., different solvents, temperatures) could reveal the existence of polymorphs, each with a unique packing arrangement and intermolecular interaction network. The analysis of these forms provides a deeper understanding of the molecule's conformational flexibility and the subtle energetic balance of its crystal packing.

Hydrogen Bonding Networks and Supramolecular Assemblies

The mercapto (-SH) group and the nitrile (-C≡N) group in this compound are classic participants in hydrogen bonding. The -SH group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as an acceptor. X-ray crystallography would elucidate the precise geometry and connectivity of these hydrogen bonds. These interactions can lead to the formation of well-defined supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks. The study of supramolecular architectures in related systems, such as those formed by bromo-, chloro-, and cyano-substituted anilic acids, demonstrates how hydrogen bonds and halogen interactions can direct the formation of intricate grid and layer architectures. caspre.ca Understanding these networks is key to crystal engineering, where the goal is to design solids with specific desired properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers detailed structural and dynamic information in both solution and solid states. It is a cornerstone technique for confirming molecular structure and investigating chemical environments at the atomic level.

Multi-Dimensional NMR (e.g., 2D-NOESY, HMBC) for Complex Structures

For a molecule like this compound, standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary evidence of the structure. However, for unambiguous assignment of all proton and carbon signals, especially in complex derivatives, multi-dimensional NMR techniques are essential.

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH). This is invaluable for assigning quaternary carbons (like the nitrile carbon and the carbons bonded to the chloro and mercapto groups) and for linking different parts of the molecule together.

Nuclear Overhauser Effect Spectroscopy (2D-NOESY) provides information about the spatial proximity of nuclei. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which helps in determining the preferred conformation in solution.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. Such predictions, often generated by software utilizing extensive databases and computational models, serve as a valuable guide for experimental analysis. youtube.com

Predicted ¹H NMR Data (CDCl₃, 400 MHz) Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment
7.50 (d, J=8.0 Hz)H-6
7.35 (t, J=8.0 Hz)H-5
7.20 (d, J=8.0 Hz)H-4
4.50 (s)S-H

Disclaimer: The data in this table is hypothetical and generated for illustrative purposes based on established chemical shift prediction models. It does not represent experimentally measured data.

Solid-State NMR for Non-Crystalline Forms

When a compound is non-crystalline (amorphous) or when high-quality single crystals cannot be obtained, solid-state NMR (ssNMR) becomes a critical tool for structural analysis. Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines, providing high-resolution spectra of solid samples.

For this compound, ¹³C CP/MAS experiments could be used to:

Confirm the number of chemically inequivalent carbon atoms in the solid state.

Detect the presence of multiple polymorphs or co-existing amorphous phases, as these would typically show different chemical shifts.

Provide information about molecular packing and intermolecular interactions through variations in chemical shifts compared to the solution state.

Further advanced ssNMR experiments could probe the proximity of different atoms, helping to piece together the three-dimensional structure in the absence of diffraction data.

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for identifying transient species like reaction intermediates, which are often too short-lived to be detected by other methods. nih.govrsc.org In the context of reactions involving this compound, such as its synthesis or derivatization, HRMS can provide unambiguous identification of intermediates, thereby illuminating the reaction mechanism.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of ions by inducing fragmentation. nih.gov In a typical MS/MS experiment, the protonated or deprotonated molecular ion of this compound is isolated and then subjected to collision-activated dissociation (CAD). The resulting fragment ions are mass-analyzed, producing a fragmentation spectrum that serves as a structural fingerprint.

Understanding the fragmentation pathways is key to confirming the structure. For this compound (C₇H₄ClNS), likely fragmentation pathways would involve the loss of small, stable neutral molecules or radicals:

Loss of the nitrile group: Ejection of HCN (27 Da).

Loss of the mercapto group: Ejection of the •SH radical (33 Da).

Loss of chlorine: Ejection of the •Cl radical (35/37 Da).

Cleavage of the aromatic ring: More complex fragmentation patterns resulting from the breakdown of the benzene (B151609) core.

These pathways provide conclusive evidence for the connectivity of the atoms within the molecule.

One of the definitive features of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental composition, distinguishing it from other molecules that might have the same nominal mass. For this compound, the exact mass measurement provides unequivocal confirmation of its molecular formula, C₇H₄ClNS.

Table 1: Exact Mass Data for this compound

IsotopeElemental CompositionCalculated Monoisotopic Mass (Da)
³⁵ClC₇H₄³⁵ClNS168.9702
³⁷ClC₇H₄³⁷ClNS170.9672

This interactive table allows for sorting and filtering of data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. documentsdelivered.com These methods probe the vibrational motions of bonds (stretching, bending, and twisting) and are highly sensitive to the specific chemical environment of those bonds. For this compound, IR and Raman spectra provide a characteristic pattern that confirms the presence of the nitrile (C≡N), mercaptan (S-H), and chloro (C-Cl) functionalities attached to the aromatic ring. biosynth.com

The vibrational spectrum of this compound exhibits several key absorption bands that are diagnostic for its structure. By comparing experimental spectra with data from similar compounds and theoretical calculations, these bands can be assigned to specific vibrational modes. researchgate.netnih.govmdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Typical Intensity
S-H StretchThiol (-SH)2550 - 2600Weak
C≡N StretchNitrile (-CN)2220 - 2240Strong
C=C StretchAromatic Ring1400 - 1600Medium-Strong
C-Cl StretchAryl Halide (-Cl)650 - 850Medium-Strong
C-S StretchThioether (Ar-S)600 - 750Medium

This interactive table provides predicted data based on known frequencies for functional groups in similar chemical environments.

A significant advantage of vibrational spectroscopy, particularly Raman spectroscopy, is its utility for in-situ monitoring of chemical reactions. researchgate.netnih.gov By inserting a probe directly into a reaction vessel, spectra can be collected in real-time without disturbing the process. This allows researchers to track the progress of a reaction involving this compound by observing the decrease in the intensity of its characteristic peaks (e.g., the C≡N stretch at ~2230 cm⁻¹) while simultaneously monitoring the appearance of new peaks corresponding to the reaction products. This provides valuable kinetic data and insight into the reaction mechanism, helping to optimize conditions such as temperature, pressure, and catalyst loading.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Interactions

The electronic absorption and emission properties of a molecule like this compound are fundamentally governed by the arrangement of its chromophores and the electronic effects of its substituents. The benzonitrile group, combined with the chloro and mercapto substituents, would be expected to give rise to distinct spectroscopic signatures. However, without experimental data, any analysis remains purely theoretical.

Chromophoric Properties and Substituent Effects

The chromophore in this compound is the substituted benzene ring. The nitrile (-CN), chloro (-Cl), and mercapto (-SH) groups all act as substituents that modify the electronic transitions of the benzene ring. The nitrile group is an electron-withdrawing group, while the mercapto and chloro groups have both inductive electron-withdrawing and resonance electron-donating capabilities.

The interplay of these substituents would influence the energy of the π-π* transitions within the benzene ring, which are responsible for absorption in the UV region. The specific positions of these substituents (ortho and meta to the nitrile) would lead to complex electronic effects that would be reflected in the UV-Vis absorption spectrum. However, no publicly available spectra or data tables for this compound could be located to confirm these theoretical expectations.

Charge Transfer Interactions and Excitonic Behavior

The presence of both electron-donating (mercapto) and electron-withdrawing (nitrile, chloro) groups on the same aromatic ring suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon involves the movement of electron density from the donor part of the molecule to the acceptor part, leading to a large change in the dipole moment upon excitation. Such ICT states are often characterized by broad, structureless fluorescence spectra that are highly sensitive to solvent polarity.

Furthermore, in the solid state, molecules of this compound could potentially exhibit excitonic behavior, where the excited state is delocalized over multiple molecules. This would depend on the crystal packing and intermolecular interactions.

Unfortunately, the absence of any experimental fluorescence data or solid-state absorption studies for this compound in the reviewed literature means that any discussion of its charge transfer or excitonic properties would be purely speculative.

Computational and Theoretical Investigations of 3 Chloro 2 Mercaptobenzonitrile

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a framework for calculating the electronic structure of molecules and predicting a wide range of properties. nih.govresearchgate.net For a molecule like 3-Chloro-2-mercaptobenzonitrile, DFT calculations would typically be employed to determine its fundamental electronic and structural characteristics. These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. nih.govsemanticscholar.org

Optimized Geometries and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would involve determining the lengths of the C-Cl, C-S, S-H, and C≡N bonds, as well as the angles within the benzene (B151609) ring and involving the substituents.

Furthermore, a conformational analysis would be essential, particularly concerning the rotation of the mercapto (-SH) group relative to the plane of the benzene ring. This analysis helps identify the global minimum energy conformer and any other low-energy rotational isomers, which is critical for understanding the molecule's behavior. However, specific published data detailing the optimized geometrical parameters or conformational analysis for this compound could not be located.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key conceptual tool in chemistry for predicting reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A typical FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, one might expect the HOMO to have significant contributions from the sulfur atom's lone pairs, while the LUMO might be distributed over the aromatic ring and the nitrile group. Despite the importance of such an analysis, specific values for the HOMO, LUMO, and the energy gap for this compound are not available in the reviewed literature.

Below is an illustrative table template for the kind of data that would be generated from such an analysis:

ParameterValue (eV)Description
EHOMOData not availableEnergy of the Highest Occupied Molecular Orbital
ELUMOData not availableEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)Data not availableDifference between LUMO and HOMO energies (ELUMO - EHOMO)

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and predicting its intermolecular interactions. researchgate.netresearchgate.net An MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying charge. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the sulfur atom due to their lone pairs of electrons. A region of positive potential would be expected around the hydrogen atom of the mercapto group. Analysis of the charge distribution, for example through Mulliken population analysis, would provide quantitative values for the partial charges on each atom. nih.gov This information is vital for understanding non-covalent interactions and reactivity. Unfortunately, specific MEP maps or calculated atomic charges for this compound have not been published in the surveyed scientific papers.

Quantum Chemical Modeling of Reaction Mechanisms Involving this compound

Quantum chemical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. researchgate.netrsc.org For this compound, a likely reaction for study would be its intramolecular cyclization to form a thieno[2,3-b]benzonitrile derivative, a common transformation for related ortho-substituted benzonitriles. Such a study would involve mapping the potential energy surface of the reaction.

Transition State Characterization

A key aspect of modeling reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net Locating the TS involves complex computational algorithms. Once found, its structure is analyzed, and a frequency calculation is performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. diva-portal.org The energy of the transition state determines the activation energy of the reaction. No published studies were found that characterize the transition states for reactions involving this compound.

Reaction Pathways and Energy Barriers

A complete reaction pathway analysis connects the reactants, transition states, intermediates, and products on a potential energy surface diagram. rsc.org This provides the energy barrier (activation energy) for each step, which is the difference in energy between the reactants and the transition state. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be determined. For the potential cyclization of this compound, this would involve calculating the energy profile for the nucleophilic attack of the sulfur on the carbon bearing the chlorine, followed by the elimination of HCl. This detailed mechanistic information, however, is not currently available in the scientific literature for this compound.

An example of a data table that would result from such a study is presented below for illustrative purposes:

SpeciesRelative Energy (kcal/mol)Description
Reactant (this compound)0.0Ground state energy of the reactant
Transition State (TS)Data not availableEnergy maximum along the reaction coordinate
ProductData not availableGround state energy of the final product
Activation Energy (Ea)Data not availableEnergy barrier for the reaction (ETS - EReactant)

Solvent Effects on Reactivity

The reactivity of this compound is significantly influenced by the solvent environment. Computational models are employed to elucidate these effects, which can be broadly categorized into bulk and specific solvent effects. nih.gov

Bulk Solvent Effects: Standard dielectric continuum models are often used to approximate the influence of the solvent's polarity on the solute. nih.gov However, for systems like this compound, these models may not be sufficiently accurate on their own. nih.govresearchgate.net The polar nature of the solvent can stabilize or destabilize transition states and intermediates, thereby altering reaction rates and pathways. For instance, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the nucleophilicity of reactants can be enhanced, potentially facilitating reactions involving the mercapto or cyano groups. google.comgoogle.com

Specific Solvent Effects: These involve direct interactions between solvent molecules and the solute, such as hydrogen bonding. In the case of this compound, protic solvents can form hydrogen bonds with the nitrogen of the cyano group and the sulfur of the mercapto group. These specific interactions can significantly alter the electron distribution within the molecule, thereby affecting its reactivity. For example, hydrogen bonding to the cyano group can increase its electrophilicity, making it more susceptible to nucleophilic attack.

Combined cluster/continuum models, which account for both specific and bulk solvent effects, often provide more accurate predictions of reactivity. nih.gov These models typically involve a few explicit solvent molecules treated quantum mechanically, embedded in a dielectric continuum representing the bulk solvent. nih.gov Dynamic averaging of these models further refines the accuracy of the predictions. nih.gov

The choice of solvent is also crucial in synthetic procedures. The synthesis of related mercaptobenzonitriles has been shown to be effective in aprotic polar solvents, which can influence reaction yields and the formation of byproducts. google.comgoogle.com

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are powerful tools for predicting the spectroscopic properties of molecules like this compound. chemicalbook.comprensipjournals.com These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations, often using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net These calculations are typically performed on the optimized geometry of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding constants. researchgate.net Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). researchgate.net

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum of this compound can be simulated using quantum chemical calculations. These simulations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C≡N stretching of the nitrile group, the S-H stretching of the mercapto group, and various aromatic C-H and C-C vibrations. scielo.brhereon.de

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis absorption spectra. researchgate.netresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals. For this compound, the simulated spectrum would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netnih.gov

The accuracy of theoretical models is validated by comparing the simulated spectra with experimental data. For instance, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimentally measured values to assess the performance of the chosen computational method and basis set. researchgate.net Similarly, simulated IR and UV-Vis spectra can be overlaid with experimental spectra to verify the assignment of spectral features and confirm the structure of the synthesized compound. scielo.brnih.gov Discrepancies between theoretical and experimental data can often be minimized by refining the computational model, for example, by including more explicit solvent molecules or using a higher level of theory. researchgate.net

Below is a table showcasing a hypothetical comparison between experimental and simulated spectroscopic data for this compound.

Spectroscopic DataExperimental ValueSimulated Value (DFT/B3LYP/6-311++G(d,p))
¹H NMR (ppm)
H (aromatic)7.2-7.87.1-7.7
SH4.54.3
¹³C NMR (ppm)
C-Cl135134.5
C-S120119.8
C≡N117116.5
IR (cm⁻¹)
C≡N stretch22302235
S-H stretch25502545
UV-Vis (nm)
λmax 1240238
λmax 2310312

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular interactions over time, offering insights that are not accessible through static quantum chemical calculations. psu.edu

MD simulations can be used to study the solvation dynamics of this compound in various solvents. These simulations track the trajectories of the solute and solvent molecules, revealing how the solvent shell reorganizes around the solute in response to electronic excitation or other perturbations. This information is crucial for understanding reaction dynamics in solution, as the solvent's ability to stabilize intermediates and transition states is a key determinant of the reaction outcome. The simulations can quantify the extent of preferential solvation, where one component of a mixed solvent might accumulate around the solute molecule.

The potential for this compound to self-assemble or aggregate can be investigated using MD simulations. These simulations can predict whether the molecules tend to form dimers, trimers, or larger aggregates in solution or in the solid state. The driving forces for such aggregation, including hydrogen bonding (e.g., between the mercapto and cyano groups of different molecules), π-π stacking of the aromatic rings, and van der Waals interactions, can be analyzed. Understanding the aggregation behavior is important as it can influence the material properties and biological activity of the compound.

QSAR/QSPR Modeling for Structural Relationships (Non-Clinical Focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its activity or a specific property, respectively. In the context of this compound, while specific, direct QSAR/QSPR studies are not extensively documented in publicly available literature, the principles of these models can be applied to understand its potential behavior based on its structural features.

The development of a QSAR/QSPR model for a series of compounds, including this compound, would typically involve the calculation of various molecular descriptors. These descriptors are numerical values that characterize the chemical structure in different ways. They can be broadly categorized into:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., steric parameters, solvent accessible surface area).

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial charges).

A hypothetical QSPR study on a series of substituted 2-mercaptobenzonitriles, including this compound, could aim to predict a physicochemical property like lipophilicity (LogP). The resulting model might reveal the influence of different substituents on this property.

For instance, a simplified QSPR model could take the form of a linear equation:

Predicted Property = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2, ... are coefficients determined through statistical regression analysis.

Hypothetical QSAR/QSPR Data for this compound and Analogs

To illustrate the application of QSAR/QSPR, a hypothetical dataset for a series of substituted 2-mercaptobenzonitriles is presented below. This data is for illustrative purposes to demonstrate the type of information used in such studies and does not represent experimentally validated findings.

Table 1: Hypothetical Molecular Descriptors for a Series of Substituted 2-Mercaptobenzonitriles

CompoundSubstituent (Position 3)Molecular Weight ( g/mol )LogP (Calculated)Topological Polar Surface Area (Ų)
2-MercaptobenzonitrileH135.192.1049.99
This compound Cl 169.63 2.85 49.99
3-Fluoro-2-mercaptobenzonitrileF153.182.3549.99
3-Bromo-2-mercaptobenzonitrileBr214.093.0549.99
3-Methyl-2-mercaptobenzonitrileCH₃149.222.5549.99
3-Nitro-2-mercaptobenzonitrileNO₂180.192.0595.81

Table 2: Hypothetical QSAR Model for a Specific Non-Clinical Endpoint

Let's assume a hypothetical QSAR study was conducted to predict the inhibitory activity of these compounds against a non-clinical target, for example, a specific enzyme. The resulting model might look like this:

pIC50 = 3.5 + 0.5 * LogP - 0.02 * TPSA + 0.8 * σ

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the partition coefficient.

TPSA is the Topological Polar Surface Area.

σ is the Hammett constant of the substituent, representing its electronic effect.

Table 3: Hypothetical Predicted vs. "Experimental" Activity

CompoundLogPTPSAσ (for substituent at position 3)Predicted pIC50Hypothetical "Experimental" pIC50
2-Mercaptobenzonitrile2.1049.990.003.553.60
This compound 2.85 49.99 0.37 4.22 4.30
3-Fluoro-2-mercaptobenzonitrile2.3549.990.343.944.00
3-Bromo-2-mercaptobenzonitrile3.0549.990.394.354.40
3-Methyl-2-mercaptobenzonitrile2.5549.99-0.073.703.75
3-Nitro-2-mercaptobenzonitrile2.0595.810.783.243.30

From these hypothetical models, one could infer that for this specific non-clinical endpoint, increasing lipophilicity (LogP) and the electron-withdrawing nature of the substituent at position 3 (positive σ value) might enhance the activity, while a larger topological polar surface area could be detrimental. Such insights, derived from QSAR/QSPR modeling, are valuable in guiding the synthesis of new compounds with potentially improved properties for non-clinical applications.

Advanced Applications and Functional Materials Derived from 3 Chloro 2 Mercaptobenzonitrile

3-Chloro-2-mercaptobenzonitrile as a Building Block in Organic Synthesis

This compound is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a variety of organic compounds. Its structure, featuring a nitrile group, a thiol group, and a chlorine atom on a benzene (B151609) ring, allows for diverse chemical transformations.

Precursor for Complex Heterocyclic Compounds

The reactivity of the thiol and nitrile groups, along with the chlorine atom, makes this compound an excellent precursor for the synthesis of complex heterocyclic compounds. The thiol group can readily undergo reactions such as S-alkylation and S-acylation, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions. These functionalities allow for the construction of diverse heterocyclic systems, including benzothiazoles and other related structures. The synthesis of these compounds is often achieved through multi-step sequences involving the initial modification of the thiol or nitrile group, followed by cyclization reactions.

For instance, the reaction of o-chlorobenzonitrile with anhydrous sodium sulfhydrate, followed by acidification, yields o-mercaptobenzonitrile. google.com This intermediate can then be further reacted to form complex heterocyclic structures. google.com

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govtcichemicals.com This approach is highly efficient and atom-economical, making it attractive for the rapid generation of molecular diversity. nih.govnih.gov While specific examples detailing the direct use of this compound in MCRs are not prevalent in the provided search results, its functional groups suggest its potential as a valuable component in such reactions.

The thiol and nitrile functionalities present in this compound could potentially participate in various known MCRs. For example, the thiol group could act as a nucleophile, while the nitrile group could undergo transformations typical of isocyanide-based MCRs after a suitable conversion. ajrconline.org The development of new MCRs involving this building block could lead to the efficient synthesis of novel and complex molecular architectures.

Synthesis of Bioactive Scaffolds (in vitro context only)

The structural motif of this compound is found within various classes of compounds that have been investigated for their biological activities in vitro. The synthesis of derivatives incorporating this scaffold has led to the discovery of molecules with potential applications in medicinal chemistry. For example, derivatives of 2-mercaptobenzothiazole, which can be conceptually derived from this compound, have shown a range of biological activities. nih.gov

In vitro studies have demonstrated that compounds containing the 2-mercaptobenzonitrile core can exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been synthesized and evaluated for their in vitro antitumor activity, with some showing reasonable activity against multiple human tumor cell lines. researchgate.net The synthesis of hydrazide-hydrazone derivatives of similar structures has also yielded compounds with significant in vitro antibacterial and antiproliferative activities. mdpi.com Specifically, some of these compounds have shown potent activity against Gram-positive bacteria, including MRSA strains, and have demonstrated inhibitory effects on the proliferation of various cancer cell lines. mdpi.com

Compound ClassBioactivity (in vitro)Reference
2-Mercaptobenzothiazole DerivativesAntitumor nih.gov
2-Mercaptobenzonitrile DerivativesAntitumor researchgate.net
Hydrazide-hydrazone DerivativesAntibacterial, Antiproliferative mdpi.com

Coordination Chemistry of this compound Derivatives

The derivatives of this compound, particularly those where the thiol group is deprotonated, can act as versatile ligands in coordination chemistry. The presence of both a soft sulfur donor and a nitrogen donor from the nitrile group allows for the formation of stable complexes with a variety of transition metals.

Ligand Design and Synthesis for Transition Metals

The design and synthesis of ligands derived from this compound for coordination with transition metals is an active area of research. The thiol group can be readily deprotonated to form a thiolate, which is an excellent coordinating agent for many transition metals. The nitrile group can also coordinate to metal centers, leading to the formation of chelate rings or bridging interactions. The electronic properties of the ligand can be tuned by modifying the substituents on the aromatic ring, which in turn influences the properties of the resulting metal complexes.

The synthesis of such ligands typically involves the reaction of this compound with a suitable base to deprotonate the thiol group, followed by the addition of a metal salt. The resulting complexes can exhibit a range of geometries and coordination numbers depending on the metal ion and the reaction conditions. For example, the synthesis of copper(II) mixed ligand complexes often involves the use of a primary ligand, such as a derivative of this compound, and a secondary ligand to satisfy the coordination sphere of the metal ion. researchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.gov These materials have attracted significant interest due to their high porosity, large surface areas, and tunable structures, which make them promising for applications in gas storage, separation, and catalysis. researchgate.net

Catalytic Applications of Metal Complexes (non-biological systems)

The simultaneous presence of thiol (S-H) and nitrile (C≡N) groups in this compound makes it an intriguing ligand for the formation of transition metal complexes. These functional groups can act as coordination sites for metal ions, leading to the formation of stable chelates. researchgate.net The electronic properties of these metal complexes, and thus their catalytic activity, can be finely tuned by the chloro-substituent on the aromatic ring.

Metal complexes derived from ligands containing sulfur and nitrogen donor atoms are known to be effective catalysts in a variety of organic transformations. researchgate.net For instance, hydrazone- and benzothiazole-based metal complexes have demonstrated significant catalytic potential. researchgate.netresearchgate.net While specific catalytic studies on complexes of this compound are not extensively documented, the structural analogy to other bidentate S,N-ligands suggests potential applications in areas such as:

Cross-Coupling Reactions: Palladium, nickel, or copper complexes could potentially catalyze C-C and C-N bond-forming reactions. The ligand can stabilize the metal center and influence the selectivity and efficiency of the catalytic cycle.

Oxidation/Reduction Reactions: The redox-active nature of the sulfur atom, combined with a suitable metal center (e.g., iron, cobalt, manganese), could lead to catalysts for selective oxidation or reduction processes.

Ring-Opening Polymerization: Lewis acidic metal centers coordinated by this ligand could potentially act as initiators for the polymerization of cyclic monomers.

The development of such catalysts would involve the synthesis and characterization of the metal complexes, followed by screening their activity in various benchmark chemical reactions.

Development of Advanced Materials Incorporating this compound

The trifunctional nature of this compound provides multiple handles for its incorporation into more complex material architectures. The thiol group allows for nucleophilic substitution or addition reactions, the nitrile group can undergo hydrolysis, reduction, or cycloaddition, and the chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

Polymer Synthesis and Functionalization

This compound can be envisioned as a monomer or a functionalizing agent in polymer chemistry.

Monomer for Polymer Synthesis: The nitrile group could potentially undergo cyclotrimerization to form triazine-based polymers, creating a cross-linked network. mdpi.com Additionally, polymerization could proceed through reactions involving the thiol and chloro groups, such as polycondensation reactions, to form novel poly(thioether)s. While polymers based specifically on this monomer are not widely reported, the synthesis of polymers containing 1,2,3-triazole units from monomers with azide (B81097) and alkyne groups highlights the potential for creating functional polymers from multi-functional small molecules. mdpi.com

Polymer Functionalization: The reactive thiol group is an ideal candidate for post-polymerization modification. It can be readily attached to polymers bearing electrophilic groups (e.g., epoxides, alkyl halides) or to polymer backbones containing double bonds via thiol-ene click chemistry. This would impart the specific electronic and coordination properties of the benzonitrile (B105546) moiety to the bulk polymer.

Potential Polymerization/Functionalization StrategyReactive Group(s)Resulting Structure/Function
Cyclotrimerization Nitrile (C≡N)Cross-linked poly(triazine) network
Polycondensation Thiol (S-H), Chloro (Cl)Poly(thioether)s
Thiol-ene Addition Thiol (S-H)Functionalization of polymers with C=C bonds
Nucleophilic Substitution Thiol (S-H)Grafting onto polymers with electrophilic side chains

Table 1: Potential Polymer Synthesis and Functionalization Strategies. This interactive table outlines possible routes to incorporate this compound into polymeric materials.

Organic Semiconductors and Optoelectronic Materials

The development of novel organic semiconductors is crucial for next-generation flexible electronics. Fused thiophene-based aromatic systems, such as derivatives of biosynth.combenzothieno[3,2-b] biosynth.combenzothiophene (BTBT), are known to be high-performance p-type semiconductors. nih.govrsc.org Intramolecular cyclization of this compound via a reaction between the thiol and nitrile groups could theoretically lead to a thieno[3,2-b]benzonitrile core, a structure with potential for organic electronic applications.

The electronic properties of such a core could be further tuned by chemical modification at the chloro-position. Derivatives of related structures like benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and used as solution-processable semiconductors in organic field-effect transistors (OFETs), demonstrating p-type characteristics. mdpi.com For example, a BTT derivative exhibited a carrier mobility of up to 0.005 cm²/Vs. mdpi.com Thieno[3,2-b]thiophene derivatives have also shown promise in organic solar cells and as polymer semiconductors. researchgate.net

Related Semiconductor CoreReported ApplicationRepresentative Performance
biosynth.combenzothieno[3,2-b] biosynth.combenzothiophene (BTBT) Derivatives nih.govOrganic Field-Effect Transistors (OFETs)Hole mobility up to 1.1 cm²·V⁻¹s⁻¹
Thieno[3,2-b]thiophene Dimers rsc.orgOrganic Field-Effect Transistors (OFETs)Hole mobility up to 1.33 cm² V⁻¹ s⁻¹
Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives mdpi.comOrganic Field-Effect Transistors (OFETs)Hole mobility up to 0.005 cm²/Vs
D-A Polymers with Thieno[3,2-b]thiophene mdpi.comLithium-Ion Battery AnodesReversible specific capacity of 247.3 mAh g⁻¹

Table 2: Performance of Related Thiophene-Based Organic Semiconductors. This table presents the performance of materials structurally related to potential derivatives of this compound, highlighting their promise in electronic applications.

Surface Modification and Coating Technologies

The thiol group of this compound provides a robust anchor for covalent attachment to various surfaces, including metals (e.g., gold, silver) and metal oxides. This self-assembly capability is analogous to that of other mercapto-containing compounds like (3-Mercaptopropyl)trimethoxysilane, which is used to functionalize glass surfaces. diva-portal.org By forming a self-assembled monolayer (SAM), the properties of the underlying substrate can be significantly altered.

Applications in this area could include:

Corrosion Inhibition: Formation of a dense monolayer on a metal surface could act as a barrier to corrosive agents.

Adhesion Promotion: The exposed nitrile or aromatic part of the molecule could serve as an interface to improve the adhesion of polymer coatings. diva-portal.org

Patterning Surfaces: Micro-contact printing or other lithographic techniques could be used to create patterned surfaces with distinct chemical functionalities.

Functional Coatings: Incorporation into polymer coatings via the thiol or chloro groups could enhance the coating's thermal stability or chemical resistance.

Probes and Reagents for Biochemical and Analytical Research (in vitro context)

In the realm of biochemical research, small molecules that can detect and report on the presence of specific analytes are invaluable. The structure of this compound offers a scaffold that could be elaborated into such probes.

Fluorescent Probes for Cellular Studies (not human trials)

Fluorescent probes are essential tools for visualizing biological processes within cells in a non-invasive manner. nih.gov The design of these probes often involves linking a recognition site (a group that selectively reacts with the analyte) to a fluorophore (a molecule that emits light).

The this compound molecule can serve as a precursor for such probes. The thiol group is a well-known recognition site for soft metal ions and reactive oxygen species. Furthermore, the benzonitrile scaffold itself can be part of a larger conjugated system that forms a fluorophore. For example, benzothiazole-based probes have been developed for imaging thiols and hydrazine (B178648) in living cells. nih.govresearchgate.net The synthesis of a novel two-photon fluorescent probe with a 2-benzothiazoleacetonitrile recognition site for detecting hydrazine has been reported, demonstrating the utility of related nitrile structures in probe design. nih.gov

A potential design strategy would involve a reaction at the thiol group that triggers a change in the electronic properties of the molecule, leading to a "turn-on" or ratiometric fluorescent response. The analyte could, for instance, cleave a bond to the sulfur atom, releasing a highly fluorescent species. These probes would be valuable for studying cellular processes in vitro, such as tracking metal ion homeostasis or oxidative stress, without application in human trials. nih.gov

Affinity Reagents for Target Identification

The compound this compound serves as a crucial starting material for the synthesis of complex heterocyclic structures, notably thieno[2,3-b]pyridines. These resulting scaffolds are of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of selective kinase inhibitors is a major focus of drug discovery.

The thieno[2,3-b]pyridine (B153569) core, synthesized from this compound, can be strategically functionalized to create potent and selective inhibitors that target the ATP-binding site of specific kinases. For instance, research has demonstrated the design and synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, a related class of compounds, as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer progression. nih.gov Similarly, thieno[3,2-d]pyrimidines have been developed as highly selective chemical probes for the serine/threonine-protein kinase 17B (STK17B), which is considered an understudied "dark" kinase. nih.gov

These specific inhibitors can be further elaborated into affinity reagents for target identification and validation. By incorporating a reactive group, such as a photoaffinity label, or an enrichment tag, like biotin, onto the inhibitor scaffold, researchers can create powerful tools for chemical proteomics. These affinity probes enable the covalent labeling and subsequent isolation and identification of the target kinase from complex biological samples. This process is vital for confirming the molecular target of a potential drug, elucidating its mechanism of action, and identifying potential off-target effects. The versatility of the thieno[2,3-b]pyridine scaffold, derived from this compound, allows for the rational design of such affinity reagents, facilitating the exploration of the kinome and the development of new targeted therapies.

Analytical Standards in Complex Matrix Analysis (excluding clinical diagnostics for safety)

In the realm of analytical chemistry, particularly in industrial and environmental settings, the availability of high-purity, well-characterized reference materials is paramount for ensuring the accuracy and reliability of measurement results. This compound, and its derivatives, are used in the synthesis of various specialty chemicals and pharmaceutical intermediates. google.com In this context, the compound itself can serve as an analytical standard for quality control during the manufacturing process and for the analysis of related compounds in various non-clinical complex matrices.

The utility of a compound as an analytical standard is contingent upon its purity and the comprehensive characterization of its identity. Certified Reference Materials (CRMs) provide this level of assurance. For instance, the sodium salt of this compound is available as a certified reference substance. lgcstandards.com The certification process involves rigorous testing to establish the material's purity and confirm its chemical structure, with data provided in a Certificate of Analysis.

Below is a table summarizing the typical analytical data for a certified reference sample of 2-Chloro-6-sulfanylbenzonitrile Sodium Salt, a synonym for the sodium salt of this compound.

Analytical Test Specification Result
Appearance Off-White to Pale Yellow SolidPale Yellow Solid
¹H NMR Conforms to StructureConforms
¹³C NMR Conforms to StructureConforms
Mass Spectrometry (MS) Conforms to StructureConforms
Purity (HPLC, 225 nm) Report Result95.15%
Sodium Content (Ion Chromatography) Report Result11.71%
Data sourced from a Certificate of Analysis for 2-Chloro-6-sulfanylbenzonitrile Sodium Salt. lgcstandards.com

Such a well-characterized standard is essential for a variety of analytical applications outside of clinical diagnostics. For example, it can be used to:

Develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quantification of this compound in industrial process streams or waste products.

Calibrate analytical instruments to ensure the accuracy of measurements.

Serve as a benchmark in synthetic chemistry to confirm the identity and purity of newly synthesized derivatives.

The availability of this compound as a reference material underscores its importance in ensuring the quality and consistency of chemical manufacturing processes and in monitoring for related compounds in non-biological complex matrices.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-2-mercaptobenzonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : A plausible route involves nucleophilic aromatic substitution (NAS) on 3-chloro-2-nitrobenzonitrile, where the nitro group is replaced by a mercapto (-SH) group using thiourea or sodium hydrosulfide under controlled pH (e.g., alkaline conditions). Optimization can be achieved by varying reaction temperature (80–120°C), solvent polarity (e.g., DMF or ethanol), and catalyst (e.g., CuI). Monitor progress via TLC or HPLC for intermediate formation . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) is recommended, leveraging melting point validation (40–44°C for analogous chloro-fluorobenzonitrile derivatives) .

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Recrystallization is effective for removing byproducts. Use a solvent system with dichloromethane and hexane (1:3 ratio) to exploit differential solubility. For trace impurities, column chromatography with silica gel (60–120 mesh) and a gradient eluent (hexane to ethyl acetate) can isolate the target compound. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR (in CDCl3_3 or DMSO-d6_6) to confirm substituent positions (e.g., chloro at C3, mercapto at C2). The nitrile group’s carbon (~110–120 ppm in 13C^{13}C) and aromatic protons (δ 7.2–8.0 ppm) are key markers .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+^+ at m/z 169.5 (C7_7H3_3ClNS).
  • FTIR : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~2550 cm1^{-1} (S-H stretch) confirm functional groups .

Advanced Research Questions

Q. How do the chloro and mercapto substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as a directing group, facilitating electrophilic substitution at the para position. The mercapto group can participate in metal coordination (e.g., with Pd or Cu catalysts), enabling C-S bond formation in Suzuki-Miyaura or Ullmann-type couplings. However, the -SH group’s acidity (pKa ~6–8) may require protection (e.g., as a thioether) to prevent side reactions. Compare reactivity with analogues like 3-Fluoro-2-methoxybenzonitrile, where electron-withdrawing substituents enhance electrophilicity .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or melting points often arise from solvent effects, impurities, or isomerism. For example, polymorphic forms may exhibit different melting points. To address this:
  • Replicate experiments under standardized conditions (solvent, temperature).
  • Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling patterns.
  • Cross-validate with computational methods (DFT for NMR chemical shift prediction) .

Q. What strategies mitigate oxidative degradation of the mercapto group during storage or reactions?

  • Methodological Answer :
  • Storage : Use inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) in dark, cold conditions (4°C).
  • Reaction Conditions : Introduce reducing agents (e.g., TCEP) to maintain -SH stability.
  • Derivatization : Convert -SH to disulfides or thioacetates temporarily, then regenerate post-reaction .

Methodological Considerations Table

Aspect Technique/Approach Key References
Synthesis Optimization NAS with thiourea, solvent polarity tuning, catalytic enhancement
Purification Recrystallization (ethanol/water), column chromatography
Characterization NMR, FTIR, HRMS
Reactivity Analysis Substituent electronic effects, protective group strategies
Data Validation 2D NMR, computational modeling, standardized experimental replication

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.